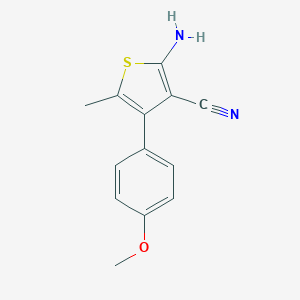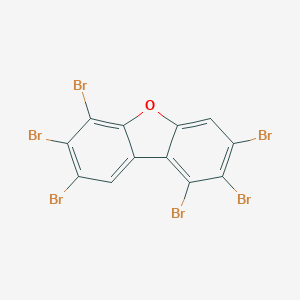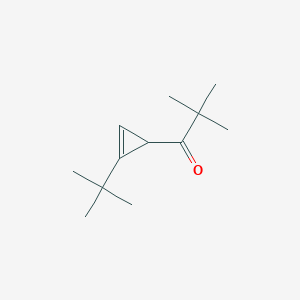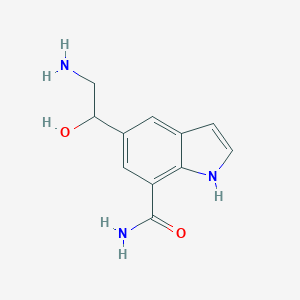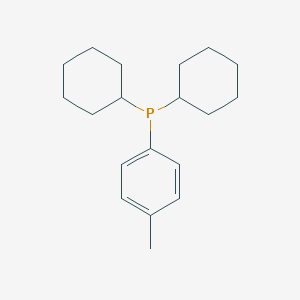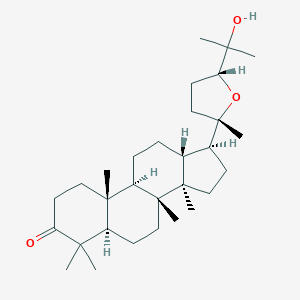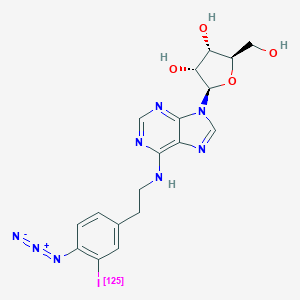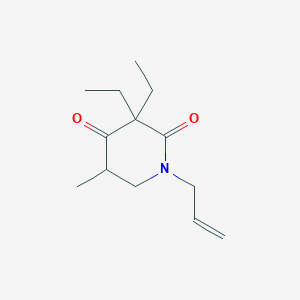
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione (AL-LAD) is a synthetic compound that belongs to the class of lysergamides. It is a derivative of LSD and has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. It binds to these receptors and stimulates them to produce a range of physiological and psychological effects. The exact mechanism of action of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione is not fully understood, but it is believed to involve the modulation of serotonin levels in the brain.
Effets Biochimiques Et Physiologiques
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce visual hallucinations, altered states of consciousness, and enhanced creativity. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has also been found to increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has several advantages for use in lab experiments, including its high potency and selectivity for serotonin receptors. It can be used to study the effects of serotonin on the brain and to test the efficacy of new drugs that target these receptors. However, there are also limitations to using 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione in lab experiments, including the potential for adverse effects and the need for specialized equipment and techniques.
Orientations Futures
There are several future directions for research on 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione, including the development of new drugs that target serotonin receptors and the study of its potential therapeutic applications. Further research is also needed to understand the long-term effects of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione on the brain and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It acts as a partial agonist at serotonin receptors and has been found to produce a range of biochemical and physiological effects. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to understand the full potential of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione and to determine its safety and efficacy in humans.
Méthodes De Synthèse
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione can be synthesized through various methods, including the reduction of lysergic acid with lithium aluminum hydride or the condensation of diethylamine with 2,4-dioxopiperidine. The synthesis process involves the use of specialized equipment and techniques, and it requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has been used in scientific research to study its mechanism of action and physiological effects. It has been found to bind to serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione has also been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other mental health disorders.
Propriétés
Numéro CAS |
106463-20-1 |
|---|---|
Nom du produit |
1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione |
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
3,3-diethyl-5-methyl-1-prop-2-enylpiperidine-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-5-8-14-9-10(4)11(15)13(6-2,7-3)12(14)16/h5,10H,1,6-9H2,2-4H3 |
Clé InChI |
SHTUEFWBMJJSIC-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C(CN(C1=O)CC=C)C)CC |
SMILES canonique |
CCC1(C(=O)C(CN(C1=O)CC=C)C)CC |
Synonymes |
N-allylmethyprylon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
